Computed Lipophilicity and Polarity Advantage vs. Regioisomeric Ethyl Amino-Phenyl-Isoxazole Carboxylates
Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate exhibits a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 78.4 Ų [1]. While experimental LogP and TPSA data for the target compound and its closest regioisomers (CAS 29278-09-9 and CAS 53983-15-6) are unavailable in the peer-reviewed literature, class-level knowledge positions this compound within the favorable drug-like physicochemical space (LogP 1–3, TPSA < 140 Ų) predicted to offer balanced permeability and solubility [2]. Within the 3-phenylisoxazole ester sub-class, the 4-amino-5-ester substitution pattern is structurally distinct from the 5-amino-3-ester and 5-amino-4-ester regioisomers, which have not yet been reported with bioactivity data against a common target. The 4-amino-3-phenylisoxazole scaffold has been explicitly validated as a core pharmacophore in TDO2 inhibitor programs, where the amino group position on the isoxazole ring was found to be essential for inhibitory activity [3].
| Evidence Dimension | Computed LogP and TPSA vs. drug-likeness thresholds |
|---|---|
| Target Compound Data | XLogP3 = 2.5; TPSA = 78.4 Ų (PubChem computed) |
| Comparator Or Baseline | Drug-like space threshold: LogP 1–3, TPSA < 140 Ų. Regioisomers CAS 29278-09-9 and CAS 53983-15-6 lack publicly reported LogP/TPSA comparator data. |
| Quantified Difference | Falls within central drug-like chemical space; direct comparator data unavailable. |
| Conditions | Computed properties from PubChem 2025.09.15 release, XLogP3 3.0 algorithm. |
Why This Matters
Balanced lipophilicity and moderate polarity increase the probability of acceptable ADME profile without introducing a metabolic liability, offering a rational starting point over regioisomers with unknown or potentially skewed property distributions.
- [1] PubChem. Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate. Computed Properties: XLogP3, TPSA. View Source
- [2] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] Pevarello P et al. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Med Chem Lett. 2018;9(5):417–421. View Source
